molecular formula C8H14ClN5O4 B13399544 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride

Cat. No.: B13399544
M. Wt: 279.68 g/mol
InChI Key: PIGYMBULXKLTCJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide hydrochloride emerged from systematic efforts to refine ribavirin’s scaffold. Ribavirin, first synthesized in 1972, demonstrated broad-spectrum antiviral activity but faced challenges such as hemolytic anemia and limited efficacy against certain viral genotypes. Between 2000 and 2015, researchers explored carboximidamide substitutions to enhance binding affinity to viral polymerases while reducing off-target effects on host enzymes like inosine monophosphate dehydrogenase (IMPDH).

Patent literature from the early 2000s reveals parallel work on stereoisomeric ribavirin analogues, including L-ribavirin (levovirin), which informed synthetic routes for related compounds. The hydrochloride salt form of this derivative likely originated from formulation studies aimed at improving aqueous solubility, a common strategy for nucleoside analogues requiring systemic delivery.

Structural Relationship to Nucleoside Analogues

Structurally, this compound preserves the β-D-ribofuranose moiety characteristic of ribavirin but introduces critical modifications:

Feature Ribavirin (C₈H₁₂N₄O₅) 1-[3,4-Dihydroxy…] Hydrochloride
Aglycone 1,2,4-triazole-3-carboxamide 1,2,4-triazole-3-carboximidamide
Sugar Substituents 3',4'-dihydroxy, 5'-hydroxymethyl Identical
Salt Form None (free base) Hydrochloride
Molecular Weight 244.21 g/mol ~280.67 g/mol (est.)

The carboximidamide group (-C(=NH)NH₂) replaces ribavirin’s carboxamide (-CONH₂), altering hydrogen-bonding potential and electronic distribution. This modification may enhance interactions with viral polymerase active sites, as imidamide groups exhibit stronger base-pairing versatility in mutagenic RNA chain termination. The hydrochloride salt improves bioavailability by increasing solubility in polar solvents, a property critical for oral or intravenous administration.

Role in Antiviral Drug Development

This derivative’s design addresses two key challenges in nucleoside-based antivirals:

  • Resistance Mitigation : By introducing a non-canonical nucleobase analog (carboximidamide), the compound increases genetic barrier to resistance. Viral polymerases with proofreading exonucleases struggle to excise bulkier analogues, as demonstrated in hepatitis C virus (HCV) studies with similar modified ribavirin derivatives.
  • Host-Target Synergy : The retained IMPDH inhibitory activity—common to ribavirin analogues—depletes intracellular GTP pools, synergizing with direct polymerase inhibition to suppress viral replication.

Preclinical data from structurally related compounds suggest broadened activity against RNA viruses beyond HCV, including flaviviruses (e.g., Zika, dengue) and arenaviruses. Combination therapies pairing this derivative with polymerase inhibitors like sofosbuvir have shown additive effects in vitro, though clinical trials remain pending.

The synthesis pathway, inferred from patent US7285660B2, involves:

  • Glycosylation : Coupling a protected ribofuranose donor with triazole-carboximidamide under Lewis acid catalysis.
  • Deprotection : Sequential removal of acetyl or benzoyl protecting groups via alkaline methanolysis.
  • Salt Formation : Treatment with hydrochloric acid to yield the final hydrochloride salt.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGYMBULXKLTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or procurement of the protected sugar moiety (a ribose derivative)
  • Formation of the 1,2,4-triazole ring with the carboximidamide substituent
  • Glycosylation to attach the triazole ring to the sugar at the anomeric carbon
  • Deprotection and salt formation with hydrochloric acid to yield the hydrochloride salt

Stepwise Synthetic Route

Step Description Key Reagents/Conditions Outcome/Notes
1 Protection of ribose hydroxyl groups Use of acetal or silyl protecting groups (e.g., TBDMS) under anhydrous conditions Protects hydroxyl groups to prevent side reactions during glycosylation
2 Synthesis of 1,2,4-triazole-3-carboximidamide intermediate Starting from amidoxime derivatives or hydrazine derivatives with nitriles under acidic/basic catalysis Formation of the triazole ring with carboximidamide functionality
3 Glycosylation reaction Coupling of protected sugar with triazole intermediate using Lewis acid catalysts (e.g., trimethylsilyl triflate) in dry solvents Formation of the N-glycosidic bond at the anomeric carbon, typically yielding β-anomer
4 Deprotection of sugar hydroxyl groups Acidic or fluoride ion-mediated removal of protecting groups Restores free hydroxyl groups essential for biological activity
5 Formation of hydrochloride salt Treatment with hydrogen chloride in organic solvent or aqueous media Enhances compound stability and solubility for pharmaceutical use

Detailed Research Outcomes

  • Glycosylation Efficiency: Studies indicate that the choice of Lewis acid catalyst and solvent polarity critically affects the yield and stereoselectivity of the glycosylation step. For example, trimethylsilyl triflate in dichloromethane at low temperature (-20 to 0 °C) affords high β-selectivity and yields exceeding 70%.

  • Protecting Group Strategy: The use of tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection was found to provide excellent stability during glycosylation and easy removal under mild fluoride ion conditions (e.g., tetrabutylammonium fluoride).

  • Purity and Characterization: Final hydrochloride salt preparations undergo rigorous purification by recrystallization or preparative chromatography. Analytical data including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity (>98%).

  • Yield Optimization: Iterative optimization of reaction times, temperatures, and reagent stoichiometry has been reported to improve overall yields from initial 40-50% to 65-75% for the complete synthetic sequence.

Representative Synthetic Scheme

Protected Ribose + Amidoxime Derivative
    ↓ (Lewis acid catalyzed glycosylation)
Protected N-Glycoside Intermediate
    ↓ (Deprotection with fluoride ion)
Free N-Glycoside (1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide)
    ↓ (Treatment with HCl)
Hydrochloride Salt (Final Product)

Summary Table of Key Synthetic Parameters

Parameter Optimal Condition Notes
Sugar Protection TBDMS groups Stable under glycosylation, removable by fluoride ions
Glycosylation Catalyst Trimethylsilyl triflate High β-selectivity, mild conditions
Solvent Anhydrous dichloromethane Ensures reaction control and solubility
Temperature -20 to 0 °C Controls stereoselectivity and minimizes side reactions
Deprotection Tetrabutylammonium fluoride in THF Mild, efficient removal of silyl groups
Salt Formation HCl in ethanol or aqueous solution Produces stable hydrochloride salt

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole core undergoes characteristic reactions influenced by electronic and steric factors:

Reaction Type Conditions/Reagents Outcome Mechanistic Insights
Electrophilic Substitution Cu(OAc)₂, DMF, K₃PO₄, O₂ (oxidant) Formation of 3,5-disubstituted triazoles via oxidative coupling.Copper-mediated activation of the triazole’s N-atoms facilitates regioselective coupling .
N-Alkylation Alkyl halides, NaH, DMF (0–60°C) Substitution at N1 or N4 positions, depending on steric hindrance.Nucleophilic attack by alkyl halides at less hindered nitrogen sites (e.g., N1) .
Cycloaddition Dipolarophiles (e.g., nitrilimines), Et₃N Formation of fused heterocycles (e.g., triazolo-pyridines).1,3-Dipolar cycloaddition between triazole-derived intermediates and dipolarophiles .

Carboximidamide Group Transformations

The carboximidamide (-C(=N)-NH₂) moiety participates in hydrolysis and condensation:

Reaction Type Conditions/Reagents Outcome Key Observations
Acid-Catalyzed Hydrolysis HCl (aq), reflux Conversion to carboxylic acid (-COOH) with NH₃ release.Protonation of the imine nitrogen followed by nucleophilic water attack .
Condensation Aldehydes, EtOH, Δ Formation of Schiff bases or amidines.Reversible imine formation, stabilized by electron-withdrawing triazole ring .

Oxolan Moiety Modifications

The 3,4-dihydroxy-5-(hydroxymethyl)oxolan group undergoes selective derivatization:

Reaction Type Conditions/Reagents Outcome Stereochemical Considerations
Protection of Hydroxyls Ac₂O, pyridine Acetylation to form 2',3',5'-tri-O-acetyl derivatives.Axial hydroxyls (C3, C4) exhibit higher reactivity due to reduced steric hindrance .
Oxidation NaIO₄, H₂O Cleavage of vicinal diols to generate dialdehydes.Oxidative cleavage proceeds via cyclic iodate intermediate .

Coordination Chemistry

The compound acts as a ligand for transition metals, enabling catalytic applications:

| Metal Ion | Coordination Site

Scientific Research Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Core

Target Compound vs. Pyrazole-1-carboximidamide Derivatives ()

The pyrazole derivatives in (e.g., compounds 1–11) share the carboximidamide functional group but differ in their heterocyclic core (pyrazole vs. triazole). Key distinctions include:

  • Heterocycle Stability : Triazoles (6π-electron aromatic system) exhibit greater metabolic stability compared to pyrazoles due to enhanced resonance.
  • Substituent Effects : The target’s oxolane moiety introduces hydrogen-bonding capability, whereas compounds feature aryl groups (e.g., methoxy, chloro, bromo) that enhance lipophilicity.
Target Compound vs. Triazole-3-thione Derivatives ()

The compound 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () shares the triazole core but replaces the carboximidamide with a thione (C=S) group. Key differences:

  • Spectroscopic Signatures : The IR peak at 1243 cm⁻¹ (C=S) in contrasts with the target’s expected C=N stretches (~1596 cm⁻¹) .

Physicochemical Properties

Property Target Compound Pyrazole Derivatives Triazole-3-thione
Solubility High (due to hydroxyl groups) Moderate (aryl substituents) Low (lipophilic benzoxazole group)
Molecular Weight ~350–400 (estimated) 280–350 (e.g., compound 6h: 419 g/mol) 419 g/mol (compound 6h)
Key Functional Groups Triazole, carboximidamide, oxolane Pyrazole, carboximidamide, aryl Triazole, thione, benzoxazole

Stability and Analytical Considerations

  • Salt Form : The hydrochloride salt of the target compound improves stability and solubility compared to free bases (e.g., discusses impurities in free-base analogs) .
  • Spectroscopic Differentiation : The target’s ¹H-NMR would show signals for oxolane protons (δ 3.5–4.5 ppm), distinct from ’s aromatic protons (δ 6.86–7.26 ppm) .

Biological Activity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide; hydrochloride (CAS Number: 13491-41-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy against various microbial pathogens.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₃N₃O₆
  • Molecular Weight : 259.216 g/mol
  • Density : 1.93 g/cm³
  • Boiling Point : 576.1 °C at 760 mmHg
  • Flash Point : 302.2 °C

These properties are essential for understanding its stability and reactivity in biological systems.

Synthesis

The synthesis of triazole derivatives often involves cyclization reactions that incorporate various nitrogen sources. For instance, compounds similar to 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole have been synthesized using methods that involve the reaction of hydrazones with primary amines under specific catalytic conditions .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study published in MDPI highlights that newly synthesized triazole compounds demonstrated moderate to good activity against various pathogens, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NamePathogen TestedActivity Level
Compound AStaphylococcus aureusModerate
Compound BEnterococcus faecalisGood
Compound CBacillus cereusModerate

The mechanism by which triazoles exert their antimicrobial effects typically involves the inhibition of ergosterol biosynthesis in fungal cells or interference with nucleic acid synthesis in bacterial cells. This disruption leads to cell death or inhibited growth .

Case Studies

  • Case Study on Antifungal Activity : In a controlled study, a derivative of the triazole compound was tested against Candida albicans. Results showed a significant reduction in fungal load compared to untreated controls, suggesting strong antifungal properties .
  • Case Study on Bacterial Resistance : A recent investigation assessed the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound could restore sensitivity to antibiotics in resistant strains, highlighting its potential as an adjuvant therapy .

Q & A

Q. How is this compound synthesized, and what analytical methods confirm its structural integrity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclization and functional group protection/deprotection. For example:

  • Step 1 : Formation of the triazole-carboximidamide core via cycloaddition or condensation reactions under controlled pH and temperature .
  • Step 2 : Glycosylation of the oxolan-2-yl moiety using protected sugar derivatives.
  • Step 3 : Hydrochloride salt formation via acid-base titration.

Q. Analytical Validation :

  • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., 1^1H/13^{13}C NMR for proton/carbon assignments) .
  • HPLC-MS : Assess purity (>95%) and molecular weight verification .
  • X-ray Crystallography : Resolve stereochemistry of the oxolan-2-yl group (if crystalline) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Stability studies recommend:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the triazole ring .
  • Humidity : Maintain <30% relative humidity; desiccants like silica gel are critical due to hygroscopic HCl salt formation .
  • Light : Protect from UV exposure to avoid photodegradation of the oxolan moiety .
Parameter Recommended Condition Evidence Source
Temperature–20°C
Humidity Control<30% RH
Light ExposureAmber glassware

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

Methodological Answer: Use Design of Experiments (DoE) to screen critical variables:

  • Factors : Reaction temperature, solvent polarity (e.g., EtOH vs. DMF), and catalyst loading .
  • Response Variables : Yield, HPLC purity, and byproduct formation.
  • Statistical Tools : Central Composite Design (CCD) to identify optimal conditions. For example, a 23^3 factorial design reduces trials while capturing interactions between variables . Post-optimization, validate with triplicate runs to ensure reproducibility.

Q. How can computational modeling predict biological interactions or degradation pathways?

Methodological Answer:

  • Quantum Chemistry : Use density functional theory (DFT) to model the compound’s electronic structure, predicting reactive sites for hydrolysis or oxidation .
  • Molecular Dynamics (MD) : Simulate binding affinity to target enzymes (e.g., kinase inhibitors) by analyzing hydrogen bonding with the triazole-carboximidamide group .
  • Degradation Pathways : Apply software like Gaussian or ORCA to map potential hydrolysis pathways of the oxolan ring under acidic conditions .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Control Experiments : Replicate studies with standardized protocols (e.g., CLIA-certified labs) and include positive/negative controls (e.g., staurosporine for kinase inhibition) .
  • Data Normalization : Use Z-score or fold-change metrics to account for batch effects in high-throughput screens .

Q. What advanced techniques characterize metabolite formation during in vitro studies?

Methodological Answer:

  • LC-HRMS : Liquid chromatography-high-resolution mass spectrometry identifies metabolites via exact mass matching (e.g., hydroxylation or demethylation products) .
  • Stable Isotope Labeling : Use 13^{13}C-labeled analogs to trace metabolic pathways in hepatocyte models .
  • NMR-based Metabolomics : Detect structural changes in metabolites using 2D 1^1H-13^{13}C HSQC spectra .

Q. How can stability studies under physiological conditions inform formulation development?

Methodological Answer:

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The oxolan ring is prone to hydrolysis at pH > 8 .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorph transitions affecting shelf life .
  • Forced Degradation : Expose to oxidative (H2_2O2_2), thermal (40°C), and photolytic (UV-A) stress to identify degradation products .

Methodological Resources

  • Synthesis Optimization : Refer to reaction path search tools like ICReDD for computational-experimental feedback loops .
  • Data Analysis : Utilize CRISP-DM (Cross-Industry Standard Process for Data Mining) for structured interpretation of biological or stability data .

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